Differential Electrochemical Behavior: N-p-Tosylglycine vs. N-Dansylglycine in Protic and Aprotic Media
A direct head-to-head comparison of the electrochemical behavior of N-tosylglycine and N-dansylglycine in both protic and aprotic solvents revealed that the nature of the RSO2- protecting group significantly influences the compound's redox properties [1]. The study demonstrated that N-tosylglycine and N-dansylglycine, despite both being RSO2-protected amino acids, exhibit distinct electrochemical signatures that reflect differences in the electronic effects of their respective protecting groups [1].
| Evidence Dimension | Electrochemical behavior (E1/2 values) in protic vs. aprotic media |
|---|---|
| Target Compound Data | N-tosylglycine E1/2 values fit established structural correlations for benzenesulphonamide derivatives; behaves as benzenesulphonamide derivative in neutral form |
| Comparator Or Baseline | N-dansylglycine E1/2 values; corresponding amides; benzenesulphonamide |
| Quantified Difference | Both compounds' E1/2 values fit structural correlations among experimental and theoretical parameters, but differences in calculated total energy (ΔEtot) of dissociated vs. undissociated acidic species were determined between the two compounds |
| Conditions | Protic and aprotic media; polarographic measurements; comparison with corresponding amides and benzenesulphonamide |
Why This Matters
For researchers conducting electrochemical studies on protected amino acids, the tosyl group imparts specific electronic properties that cannot be replicated by the dansyl group, and substituting N-dansylglycine for N-tosylglycine would yield different electrochemical behavior that could confound experimental interpretation [1].
- [1] Andreoli, R., et al. (1989). Electrochemical behaviour of N-tosylglycine and N-dansylglycine in several solvents. The role of the RSO2-groups on the physicochemical properties of glycine. Electrochimica Acta, 34(6), 759-765. View Source
